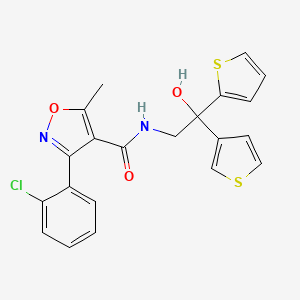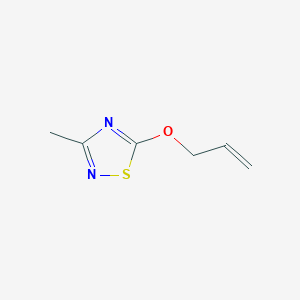
3-Methyl-5-(prop-2-en-1-yloxy)-1,2,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS Registry Number, InChI, and InChIKey. It may also include the compound’s common names if available .
Synthesis Analysis
The synthesis of a compound involves detailing the chemical reactions used to produce it. This includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including NMR, IR, and X-ray crystallography . The structure gives information about the arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
Physical and chemical properties include melting point, boiling point, solubility, density, and reactivity with other substances .Wissenschaftliche Forschungsanwendungen
Antiproliferative and Antimicrobial Properties
Compounds with the 1,3,4-thiadiazole core, like 3-Methyl-5-(prop-2-en-1-yloxy)-1,2,4-thiadiazole, have been explored for their potential in pharmacology, especially in antiproliferative and antimicrobial properties. Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have shown promise in these areas. Some of these compounds exhibit strong DNA protective abilities against oxidative agents and display strong antimicrobial activity against specific bacterial strains. They also demonstrate cytotoxicity on cancer cell lines, indicating potential applications in chemotherapy (Gür et al., 2020).
Antimicrobial Activity
Synthesized compounds involving the 1,3,4-thiadiazole moiety have been tested for their antibacterial and antifungal activities. Certain derivatives have shown moderate activity against bacteria and fungi, suggesting their usefulness in developing antimicrobial therapies (Vinusha et al., 2015).
Molecular Aggregation Studies
The 1,3,4-thiadiazole derivatives have been studied for their molecular aggregation properties in various solvents. Understanding these properties is essential for their application in different scientific and pharmacological contexts. The aggregation behavior is influenced by the compound's concentration and the structure of substituent groups (Matwijczuk et al., 2016).
Anticancer Agents Synthesis
The synthesis of various 1,3,4-thiadiazole derivatives has been explored for their potential as anticancer agents. These compounds have shown promising results in vitro against cancer cell lines, further supporting their potential in cancer treatment (Ameen & Qasir, 2017).
Fungicidal and Antiviral Activities
Some 1,3,4-thiadiazole derivatives have shown significant fungicidal and antiviral activities, including activity against COVID-19 main protease. These findings suggest their potential use in developing antiviral drugs and pesticides (Zheng et al., 2010; Rashdan et al., 2021).
Bioactive Compound Studies
The 1,3,4-thiadiazole group compounds, including derivatives like this compound, have been studied for their effects on bioactive molecules. These studies help understand the compound's interactions with biological systems and its potential therapeutic applications (Matysiak et al., 2015).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-methyl-5-prop-2-enoxy-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-3-4-9-6-7-5(2)8-10-6/h3H,1,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPLEQMCSDDCGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-(pyridin-2-yl)piperazine](/img/structure/B2696252.png)
![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2696254.png)
![Methyl 6-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2696255.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2696256.png)
![2-Chloro-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-3-fluoropyridine](/img/structure/B2696257.png)
![7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2696258.png)
![3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2696259.png)
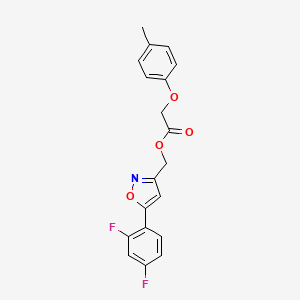
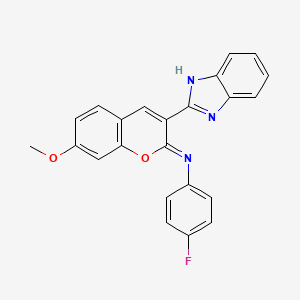

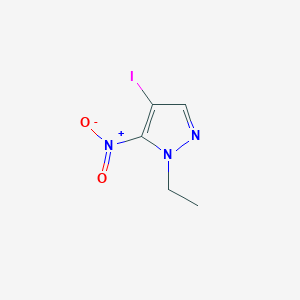
![3-(2-ethoxyethyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2696266.png)
![N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide](/img/structure/B2696267.png)
